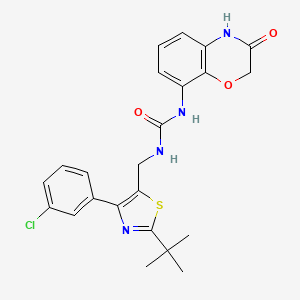
TRPV1 antagonist 7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TRPV1 antagonist 7: is a compound that inhibits the activity of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a polymodal protein involved in the sensation of pain, responding to various stimuli such as heat, low pH, and capsaicin . This compound is of significant interest due to its potential therapeutic applications in pain management and other medical conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of TRPV1 antagonist 7 involves multiple steps, including the preparation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to meet regulatory standards.
化学反应分析
Types of Reactions: TRPV1 antagonist 7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
科学研究应用
Chemistry: TRPV1 antagonist 7 is used in chemical research to study the structure-activity relationships of TRPV1 inhibitors and to develop new compounds with improved efficacy and selectivity .
Biology: In biological research, this compound is used to investigate the role of TRPV1 in various physiological processes, including pain sensation, inflammation, and thermoregulation .
Industry: In the pharmaceutical industry, this compound is used in the development of new pain relief medications and other therapeutic agents targeting TRPV1 .
作用机制
TRPV1 antagonist 7 exerts its effects by binding to the TRPV1 channel and preventing its activation by various stimuli, such as heat, low pH, and capsaicin . This inhibition blocks the influx of calcium ions into the cell, thereby reducing pain sensation and inflammation . The molecular targets and pathways involved include the vanilloid binding pocket and the associated conformational changes in the TRPV1 channel .
相似化合物的比较
Capsazepine: Another TRPV1 antagonist that inhibits the channel by binding to the vanilloid binding pocket.
AMG9810: A cinnamide derivative that blocks all known modes of TRPV1 activation.
Iodoresiniferatoxin (I-RTX): A halogenated version of resiniferatoxin with high affinity for TRPV1.
Uniqueness: TRPV1 antagonist 7 is unique in its specific binding affinity and selectivity for the TRPV1 channel, making it a promising candidate for therapeutic applications .
属性
分子式 |
C23H23ClN4O3S |
|---|---|
分子量 |
471.0 g/mol |
IUPAC 名称 |
1-[[2-tert-butyl-4-(3-chlorophenyl)-1,3-thiazol-5-yl]methyl]-3-(3-oxo-4H-1,4-benzoxazin-8-yl)urea |
InChI |
InChI=1S/C23H23ClN4O3S/c1-23(2,3)21-28-19(13-6-4-7-14(24)10-13)17(32-21)11-25-22(30)27-16-9-5-8-15-20(16)31-12-18(29)26-15/h4-10H,11-12H2,1-3H3,(H,26,29)(H2,25,27,30) |
InChI 键 |
KSDBWQZNEROUDH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=NC(=C(S1)CNC(=O)NC2=CC=CC3=C2OCC(=O)N3)C4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


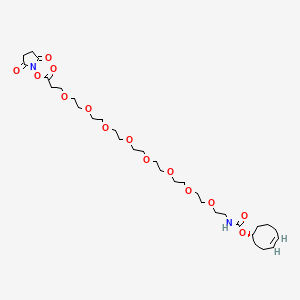
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]benzo[h]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12382268.png)
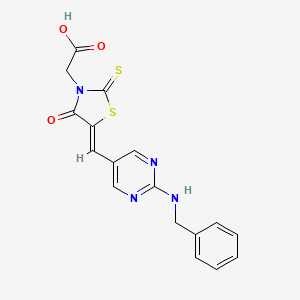
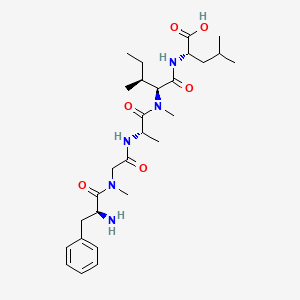
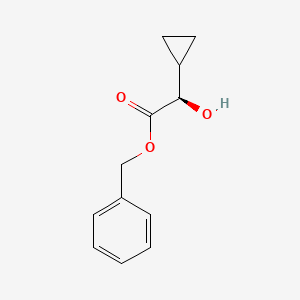
![4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one](/img/structure/B12382277.png)

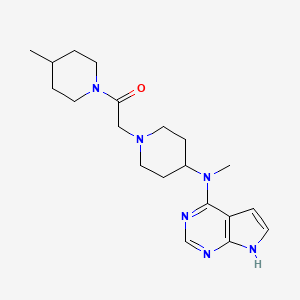
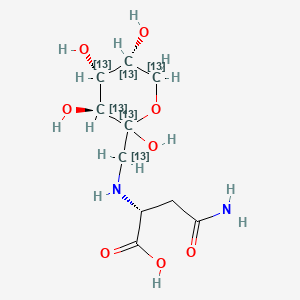
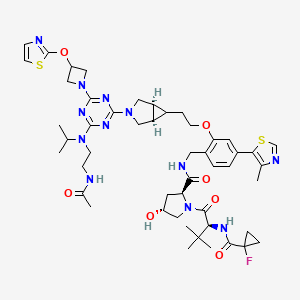
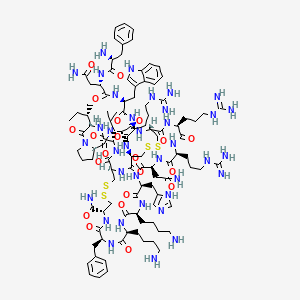
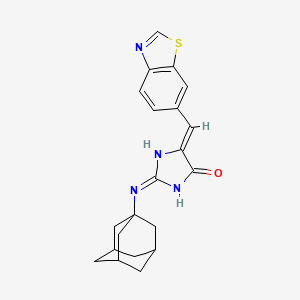
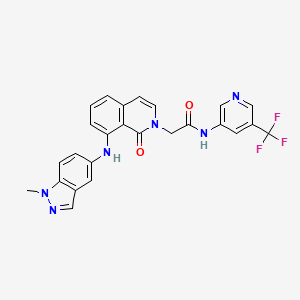
![(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12382340.png)
